molecular formula C10H14ClNO2 B12953774 (R)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride

(R)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride

Katalognummer: B12953774
Molekulargewicht: 215.67 g/mol
InChI-Schlüssel: KLPVDKNMMUWTDY-SBSPUUFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmaceutical compounds. The compound’s unique structure, featuring a chiral center and a substituted aromatic ring, makes it an interesting subject for research in organic and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,5-dimethylbenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, involving the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

    Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the ®-enantiomer.

    Formation of Hydrochloride Salt: Finally, the ®-2-Amino-2-(2,5-dimethylphenyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amino group or the aromatic ring, resulting in the formation of various reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or reduced aromatic compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows for selective binding to these targets, potentially inhibiting their activity or modulating their function. The aromatic ring and amino acid moiety contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    (S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride: The enantiomer of the compound, with different biological activity.

    2-Amino-2-phenylacetic acid hydrochloride: Lacks the dimethyl substitution on the aromatic ring, resulting in different chemical and biological properties.

    2-Amino-2-(4-methylphenyl)acetic acid hydrochloride: Similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness: ®-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is unique due to its specific substitution pattern and chiral center, which confer distinct chemical reactivity and biological activity. Its ability to selectively interact with molecular targets makes it a valuable compound in medicinal chemistry and drug development.

Eigenschaften

Molekularformel

C10H14ClNO2

Molekulargewicht

215.67 g/mol

IUPAC-Name

(2R)-2-amino-2-(2,5-dimethylphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-6-3-4-7(2)8(5-6)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H/t9-;/m1./s1

InChI-Schlüssel

KLPVDKNMMUWTDY-SBSPUUFOSA-N

Isomerische SMILES

CC1=CC(=C(C=C1)C)[C@H](C(=O)O)N.Cl

Kanonische SMILES

CC1=CC(=C(C=C1)C)C(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.